molecular formula C7H9N3OS B2787340 N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide CAS No. 377054-73-4

N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

Cat. No.: B2787340
CAS No.: 377054-73-4
M. Wt: 183.23
InChI Key: KLPAKCXWYGQEHM-UHFFFAOYSA-N
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Description

N-(1,3,4-Thiadiazol-2-yl)cyclobutanecarboxamide is a heterocyclic compound featuring a cyclobutane ring directly linked to a carboxamide group, which is further attached to a 1,3,4-thiadiazole moiety.

Properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c11-6(5-2-1-3-5)9-7-10-8-4-12-7/h4-5H,1-3H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPAKCXWYGQEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 1,3,4-thiadiazole derivatives. One common method involves the use of cyclobutanecarboxylic acid chloride, which reacts with 1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

The 1,3,4-thiadiazole scaffold has been extensively studied for its potential anticancer properties. Research indicates that derivatives of this scaffold can inhibit the proliferation of cancer cells by targeting specific pathways:

  • Mechanism of Action : Compounds like N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have shown to induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) expression and releasing cytochrome c. These compounds selectively inhibit the kinase activity of epidermal growth factor receptor (EGFR) and HER-2, making them promising candidates for breast cancer therapy .
  • Case Studies : A series of derivatives were synthesized and tested against various cancer cell lines such as MCF-7 and SK-BR-3. The results demonstrated significant anti-proliferative effects, particularly against SK-BR-3 cells, with IC50 values indicating potent cytotoxicity .

Antimicrobial Properties

The antimicrobial potential of 1,3,4-thiadiazole derivatives has been well-documented:

  • Broad-Spectrum Activity : Various synthesized compounds exhibit activity against a range of bacteria and fungi. For instance, studies have shown that these derivatives can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, among others .
  • Mechanisms : The mechanisms attributed to their antimicrobial action include inhibition of DNA synthesis and interference with metabolic pathways essential for bacterial survival .

Anticonvulsant Effects

The anticonvulsant properties of N-(1,3,4-thiadiazol-2-yl) derivatives have been explored through various animal models:

  • In Vivo Studies : Several studies have reported that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticonvulsant activity in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, a derivative was found to be more effective than valproic acid in reducing seizure activity .
  • Mechanism : The proposed mechanism involves modulation of GABA receptors and voltage-gated ion channels, which are critical in controlling neuronal excitability .

Anti-inflammatory and Analgesic Activities

Research has also highlighted the anti-inflammatory and analgesic properties of these compounds:

  • Experimental Evidence : New derivatives have shown promising results in reducing inflammation and pain in animal models. For example, certain compounds demonstrated significant analgesic effects in the acetic acid writhing test and exhibited lower gastrointestinal toxicity compared to traditional analgesics like indomethacin .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship is crucial for optimizing the efficacy of these compounds:

Compound TypeBiological ActivityNotable Effects
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amideAnticonvulsantMore effective than valproic acid
N-(1,3,4-thiadiazol-2-yl)benzamideAnticancerInhibits EGFR/HER-2 activity
5-Aryl-1,3,4-thiadiazolesAntimicrobialEffective against multiple pathogens

The SAR studies indicate that substitutions on the thiadiazole ring significantly influence biological activity. Electron-withdrawing groups often enhance anticancer efficacy while maintaining low toxicity profiles.

Mechanism of Action

The mechanism of action of N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide to analogous 1,3,4-thiadiazole derivatives described in the evidence, focusing on substituent effects, physical properties, and synthetic efficiency.

Table 1: Comparative Analysis of 1,3,4-Thiadiazole Derivatives

Compound ID Substituents on Thiadiazole Phenoxy/Acetamide Group Melting Point (°C) Yield (%)
Target Compound Cyclobutanecarboxamide N/A Data unavailable N/A
5e 4-Chlorobenzylthio 2-(5-Isopropyl-2-methylphenoxy) 132–134 74
5f Methylthio 2-(2-Isopropyl-5-methylphenoxy) 158–160 79
5g Ethylthio 2-(2-Isopropyl-5-methylphenoxy) 168–170 78
5h Benzylthio 2-(2-Isopropyl-5-methylphenoxy) 133–135 88
5j 4-Chlorobenzylthio 2-(2-Isopropyl-5-methylphenoxy) 138–140 82
5k Methylthio 2-(2-Methoxyphenoxy) 135–136 72

Key Observations:

Structural Differences: The target compound replaces the acetamide-phenoxy group (e.g., in 5e–5k) with a cyclobutanecarboxamide moiety. This substitution introduces steric rigidity and reduces hydrogen-bonding capacity compared to the flexible acetamide-phenoxy derivatives, which may influence solubility and crystallinity .

Melting Points :

  • Acetamide derivatives exhibit melting points between 132–170°C. Compounds with bulkier substituents (e.g., 5g: ethylthio, 168–170°C) show higher melting points, likely due to enhanced van der Waals interactions. In contrast, benzylthio derivatives (e.g., 5h: 133–135°C) exhibit lower melting points, possibly due to disrupted molecular packing .
  • The cyclobutanecarboxamide’s melting point is unreported, but its rigid structure could promote higher thermal stability if molecular symmetry is optimized.

Synthetic Efficiency :

  • Yields for acetamide derivatives range from 68–88%, with benzylthio-substituted compounds (e.g., 5h: 88%) showing superior efficiency, likely due to favorable reactivity of benzylthio groups. The target compound’s synthesis may face challenges related to cyclobutane ring formation, which often requires high-energy intermediates or specialized conditions .

Substituent Effects: Electron-Withdrawing Groups: Chlorobenzylthio substituents (e.g., 5e, 5j) moderately increase melting points compared to methylthio analogs, suggesting enhanced dipole interactions. Phenoxy Modifications: Methoxy-substituted phenoxy groups (e.g., 5k: 135–136°C) lower melting points relative to isopropyl-methylphenoxy derivatives (e.g., 5f: 158–160°C), highlighting the role of alkyl groups in stabilizing crystal lattices .

Research Implications and Limitations

Future studies should explore:

  • The impact of cyclobutane’s ring strain on reactivity and stability.
  • Comparative pharmacokinetic profiles, particularly lipophilicity differences between carboxamide and acetamide groups.

Biological Activity

N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The structural features that contribute to their activity include the presence of a thiadiazole ring and various substituents that can enhance their pharmacological profile .

2. Biological Activity

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives containing the thiadiazole moiety have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) production .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
N-(1,3,4-thiadiazol-2-yl)CBASK-BR-312Induces ROS production
YH-9 (related compound)MCF-710EGFR/HER-2 inhibition
Compound AA54915Apoptosis through cytochrome c release

2.2 Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that thiadiazole derivatives exhibit significant antibacterial and antifungal activity against resistant strains. The mechanism often involves the inhibition of bacterial enzymes and disruption of cell membrane integrity .

Table 2: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Mechanism of Action
N-(1,3,4-thiadiazol-2-yl)CBAE. coli8Inhibition of cell wall synthesis
Thiadiazole derivative BS. aureus5Disruption of membrane potential

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Many thiadiazoles act as inhibitors for key enzymes such as carbonic anhydrase and cyclooxygenase. These interactions can lead to reduced tumor growth and inflammation .
  • Induction of Apoptosis : The ability to induce apoptosis in cancer cells is linked to the activation of intrinsic pathways involving cytochrome c release and caspase activation .

4. Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazole derivatives for their anticancer activity. In this study, a series of compounds were tested against different cancer cell lines including MCF-7 and A549. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

5. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities. Its potential as an anticancer agent and antimicrobial compound underscores the importance of further research into its mechanisms and therapeutic applications.

Q & A

Advanced Research Question

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance coupling efficiency, while ethanol/water mixtures improve cyclization .
  • Temperature Control : Thiadiazole formation requires reflux (~80–100°C), but amide coupling proceeds at RT to avoid side reactions .
  • Catalytic Additives : Use DMAP or pyridine to accelerate acylation and reduce racemization .
    Data-Driven Optimization : Employ Design of Experiments (DoE) to evaluate variables (e.g., stoichiometry, solvent ratio) .

What methodologies are used to assess thermal stability and decomposition pathways?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N₂) to identify decomposition temperatures .
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions and exothermic/endothermic events .
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy of degradation .

How can contradictions in reported biological activity data be resolved?

Advanced Research Question

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may influence potency .
  • Structural Confirmation : Re-evaluate compound identity in conflicting studies via X-ray crystallography (e.g., CCDC deposition) .

What computational strategies predict reactivity and regioselectivity in derivatization?

Advanced Research Question

  • DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the thiadiazole ring .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SNAr vs. radical mechanisms) .
  • Docking Studies : Predict binding affinities for target proteins (e.g., antimicrobial enzymes) to guide functionalization .

What are the challenges in achieving aqueous solubility for pharmacological testing?

Advanced Research Question

  • Salt Formation : Explore hydrochloride or sodium salts to improve solubility .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins for in vitro assays .
  • LogP Optimization : Introduce polar groups (e.g., -OH, -SO₃H) while monitoring permeability via PAMPA .

How is purity validated, and what quality control standards apply?

Advanced Research Question

  • ICH Guidelines : Follow Q2(R1) for HPLC validation (linearity, LOD/LOQ) .
  • Impurity Profiling : Compare with pharmacopeial standards (e.g., EP/JP monographs) using charged aerosol detection .
  • Stability-Indicating Methods : Use stress testing (acid/base/oxidative hydrolysis) to validate specificity .

What structure-activity relationship (SAR) strategies enhance biological potency?

Advanced Research Question

  • Thiadiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to improve antimicrobial activity .
  • Cyclobutane Rigidity : Compare with cyclohexane analogs to evaluate conformational effects on target binding .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide to modulate pharmacokinetics .

How is environmental stability evaluated for safe laboratory handling?

Advanced Research Question

  • Photodegradation Studies : Expose to UV light (λ = 254 nm) and analyze degradation products via GC-MS .
  • Hydrolytic Stability : Test pH-dependent degradation (pH 1–13) over 24–72 hours .
  • Ecotoxicity Assessment : Use Daphnia magna or algae models to estimate EC₅₀ values .

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